4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
Overview
Description
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a piperazine moiety, an acetyl group, and a methoxy group attached to an aniline structure, which contributes to its biological activity. The molecular formula is CHNO, and it has notable properties such as:
- Toxicity : Classified as toxic if swallowed (H301) and can cause skin irritation (H315) .
- Solubility : The piperazine component enhances aqueous solubility, which is beneficial for bioavailability .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a 5-HT receptor antagonist, which plays a role in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating conditions such as:
- Mood Disorders : Including depression and anxiety disorders.
- CNS Disorders : Such as Parkinson's disease and neuroleptic-induced parkinsonism .
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for the modulation of serotonin receptors, which are involved in mood regulation .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .
Case Study 1: Antidepressant Activity
A study investigated the effects of piperazine derivatives on serotonin receptor modulation. Results indicated that compounds similar to this compound showed significant reductions in depressive-like behaviors in rodent models, suggesting a promising profile for treating mood disorders .
Case Study 2: Antimicrobial Properties
In vitro studies have assessed the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. These studies reveal that modifications to the piperazine structure can enhance antibacterial efficacy, indicating that this compound may possess similar properties .
Research Findings Summary
Properties
IUPAC Name |
1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCNMAFGNSFBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021426-42-5 | |
Record name | 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021426425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-ACETYL-1-PIPERAZINYL)-2-(METHYLOXY)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23HOW335J0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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